molecular formula C11H5BrFN B11863529 6-Bromo-4-fluoronaphthalene-1-carbonitrile CAS No. 918441-59-5

6-Bromo-4-fluoronaphthalene-1-carbonitrile

Katalognummer: B11863529
CAS-Nummer: 918441-59-5
Molekulargewicht: 250.07 g/mol
InChI-Schlüssel: LJKOPUHRMUVVJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-4-fluoro-1-naphthonitrile is an organic compound that belongs to the class of naphthonitriles It is characterized by the presence of bromine and fluorine atoms attached to a naphthalene ring, along with a nitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-fluoro-1-naphthonitrile typically involves the bromination and fluorination of naphthalene derivatives. One common method involves the use of bromine and fluorine reagents under controlled conditions to achieve selective substitution on the naphthalene ring. For example, the reaction may be carried out in the presence of a catalyst such as iron or aluminum chloride to facilitate the halogenation process .

Industrial Production Methods

In an industrial setting, the production of 6-bromo-4-fluoro-1-naphthonitrile may involve large-scale halogenation reactions using automated equipment to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-4-fluoro-1-naphthonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains .

Wissenschaftliche Forschungsanwendungen

6-Bromo-4-fluoro-1-naphthonitrile has several applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 6-bromo-4-fluoro-1-naphthonitrile involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. For example, the compound may interact with enzymes or receptors, leading to changes in their activity and function. The nitrile group can also participate in hydrogen bonding and other interactions that contribute to the compound’s overall mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Bromo-4-fluorobenzene: Similar in structure but lacks the nitrile group and naphthalene ring.

    4-Fluoro-1-naphthonitrile: Similar but lacks the bromine atom.

    6-Bromo-1-naphthonitrile: Similar but lacks the fluorine atom.

Uniqueness

6-Bromo-4-fluoro-1-naphthonitrile is unique due to the presence of both bromine and fluorine atoms on the naphthalene ring, along with a nitrile group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry .

Eigenschaften

CAS-Nummer

918441-59-5

Molekularformel

C11H5BrFN

Molekulargewicht

250.07 g/mol

IUPAC-Name

6-bromo-4-fluoronaphthalene-1-carbonitrile

InChI

InChI=1S/C11H5BrFN/c12-8-2-3-9-7(6-14)1-4-11(13)10(9)5-8/h1-5H

InChI-Schlüssel

LJKOPUHRMUVVJB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=CC(=C2C=C1Br)F)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.